5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base-derived 1,2,4-triazole-3-thiol compound characterized by a 2-chlorophenyl group at position 5, a thiophen-2-ylmethylene substituent at position 4, and a thiol group at position 3 (Fig. 1).
Triazole-thiol derivatives are renowned for their versatility in medicinal chemistry, acting as enzyme inhibitors, anticancer agents, and antimicrobial compounds. The presence of the thiophene ring and chloro-substituted aryl group in this compound may modulate electronic properties, solubility, and target binding.
Properties
CAS No. |
478254-26-1 |
|---|---|
Molecular Formula |
C13H9ClN4S2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9ClN4S2/c14-11-6-2-1-5-10(11)12-16-17-13(19)18(12)15-8-9-4-3-7-20-9/h1-8H,(H,17,19)/b15-8+ |
InChI Key |
YJWRZMNZTBEHMF-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Introduction of Thiophenylmethyleneamino Group: The final step involves the condensation of the triazole derivative with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol lies in its substituents. Below is a comparison with key analogs:

Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) improve stability and metal-binding affinity.
- Heteroaromatic substituents (thiophene, pyridine, furan) influence bioactivity and coordination chemistry.
- Polar groups (e.g., methoxy) enhance solubility but may reduce membrane permeability.
Anticancer Activity
- Metal Complexes : The thiophene-Schiff base ligand in forms octahedral complexes with Co(II), Ni(II), and Cu(II), showing 45–78% inhibition against MCF-7 and Hep-G2 cells .
- Pyrazolyl Analogs : A pyrazolyl-substituted triazole-thiol () exhibits IC50 = 1.50 μM against alkaline phosphatase, suggesting enzyme-targeted mechanisms .
Antimicrobial Activity
- Furan/Methoxy Derivatives: 5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-triazole-3-thiol () shows moderate activity against S. aureus and E. coli due to enhanced solubility .
Physicochemical Properties
- Solubility : Thiophene and chloro groups may reduce aqueous solubility compared to methoxy or furan-containing analogs.
- Thermal Stability : High melting points (e.g., 177–198°C in ) suggest strong intermolecular interactions.
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